N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that features an indole moiety, a benzo[d]oxazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce primary amines .
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares the indole moiety but differs in the attached functional groups.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Contains a similar indole structure but with different substituents.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is unique due to its combination of an indole moiety, a benzo[d]oxazole ring, and a sulfonamide group, which confer distinct biological activities and chemical properties .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The molecular formula of this compound is C15H18N4O4S with a molecular weight of approximately 358.39 g/mol. The compound features a sulfonamide functional group and an oxazole ring, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₄O₄S |
Molecular Weight | 358.39 g/mol |
CAS Number | 2034539-74-5 |
Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds containing the oxazole ring exhibit significant anticancer activity. For instance, derivatives of oxazole have been shown to inhibit tumor growth by interfering with cellular proliferation pathways and inducing apoptosis in cancer cells. A study highlighted the synthesis of oxazole derivatives that demonstrated potent activity against various cancer cell lines, suggesting that this compound may similarly possess anticancer properties due to its structural characteristics .
Antimicrobial Activity
The sulfonamide moiety in this compound is known for its antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis. This mechanism suggests potential applications in treating bacterial infections .
Anti-inflammatory Effects
Compounds similar to this compound have also been studied for their anti-inflammatory effects. The indole structure is associated with modulation of inflammatory pathways, potentially making this compound useful in managing conditions characterized by chronic inflammation .
Molecular Mechanisms
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival.
- Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways related to inflammation and cancer.
- Gene Expression Modulation : By affecting transcription factors or signaling cascades, the compound could alter gene expression profiles associated with disease progression.
Case Studies
A notable study investigated the effects of oxazole derivatives on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis. The findings suggest that structurally similar compounds could yield comparable results in clinical settings .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-21-11-14(13-5-3-4-6-15(13)21)17(23)10-20-28(25,26)12-7-8-18-16(9-12)22(2)19(24)27-18/h3-9,11,17,20,23H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVOZOEOXSFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.